molecular formula C23H26N4O5 B2884506 4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)-N-phenylpiperidine-1-carboxamide oxalate CAS No. 2034469-65-1

4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)-N-phenylpiperidine-1-carboxamide oxalate

Cat. No.: B2884506
CAS No.: 2034469-65-1
M. Wt: 438.484
InChI Key: TXSPOWJMVOTXMC-UHFFFAOYSA-N
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Description

4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)-N-phenylpiperidine-1-carboxamide oxalate is a useful research compound. Its molecular formula is C23H26N4O5 and its molecular weight is 438.484. The purity is usually 95%.
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Mechanism of Action

Target of Action

It is known that imidazole-containing compounds, such as this one, have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . These activities suggest that the compound may interact with a variety of targets within the body.

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, leading to a range of biological effects . The compound’s interaction with its targets and the resulting changes would depend on the specific target and the context within the body.

Biochemical Pathways

Given the wide range of biological activities associated with imidazole derivatives , it can be inferred that this compound may influence multiple biochemical pathways, leading to diverse downstream effects.

Pharmacokinetics

Imidazole is known to be highly soluble in water and other polar solvents , which could impact its bioavailability and distribution within the body.

Result of Action

Given the wide range of biological activities associated with imidazole derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular levels.

Properties

IUPAC Name

4-[(2-methylbenzimidazol-1-yl)methyl]-N-phenylpiperidine-1-carboxamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O.C2H2O4/c1-16-22-19-9-5-6-10-20(19)25(16)15-17-11-13-24(14-12-17)21(26)23-18-7-3-2-4-8-18;3-1(4)2(5)6/h2-10,17H,11-15H2,1H3,(H,23,26);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXSPOWJMVOTXMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1CC3CCN(CC3)C(=O)NC4=CC=CC=C4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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